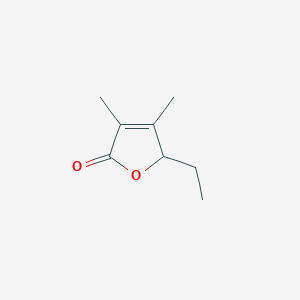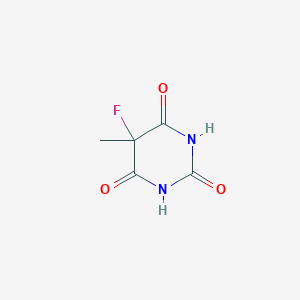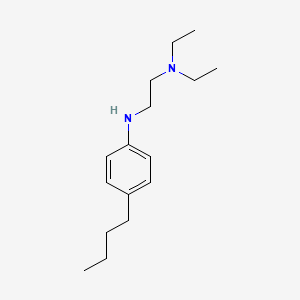
5-Ethyl-3,4-dimethylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3,4-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl and dimethyl substitutions on the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-dimethylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Catalysts: Bases such as sodium ethoxide or potassium tert-butoxide are commonly used.
Solvents: Solvents like ethanol or methanol are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are used to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3,4-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and dimethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃) are used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated furans.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3,4-dimethylfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3,4-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to various physiological effects.
Scavenge Free Radicals: Act as an antioxidant by neutralizing free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-3,4-dimethylfuran-2(5H)-one can be compared with other similar compounds, such as:
2,5-Dimethylfuran: Lacks the ethyl substitution, leading to different chemical properties and reactivity.
3-Ethyl-2,4-dimethylfuran: Similar structure but different substitution pattern, affecting its biological activity.
5-Methyl-3,4-dimethylfuran-2(5H)-one: Lacks the ethyl group, resulting in different applications and effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
| 79379-60-5 | |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-ethyl-3,4-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C8H12O2/c1-4-7-5(2)6(3)8(9)10-7/h7H,4H2,1-3H3 |
InChI-Schlüssel |
HVQFSDFJEPPHCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=C(C(=O)O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)

![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)


![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)

